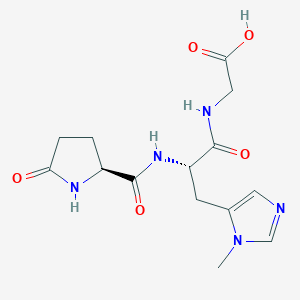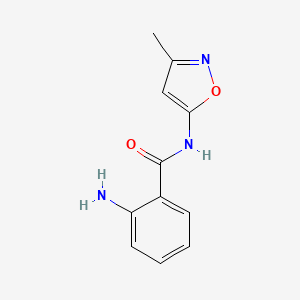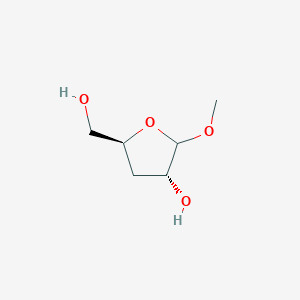
(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol is a chemical compound with the molecular formula C6H12O4. It is a derivative of tetrahydrofuran, a five-membered ring compound containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of hydroxymethyl and methoxy functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol typically involves the use of starting materials such as tetrahydrofuran derivatives. One common method involves the hydroxymethylation of a tetrahydrofuran precursor under controlled reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a hydroxymethylating agent, such as formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a tetrahydrofuran derivative with a reduced hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced tetrahydrofuran derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,5S)-5-(Hydroxymethyl)-3-pyrrolidinol
- (3R,5S)-5-(Hydroxymethyl)-tetrahydrofuran-3-ol
- (3R,5S)-5-(Hydroxymethyl)-1-methyl-3-pyrrolidinyl
Uniqueness
(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol is unique due to the presence of both hydroxymethyl and methoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(3R,5S)-5-(hydroxymethyl)-2-methoxyoxolan-3-ol |
InChI |
InChI=1S/C6H12O4/c1-9-6-5(8)2-4(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 |
InChI-Schlüssel |
XFLOJOXQDZMCRP-YRZWDFBDSA-N |
Isomerische SMILES |
COC1[C@@H](C[C@H](O1)CO)O |
Kanonische SMILES |
COC1C(CC(O1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


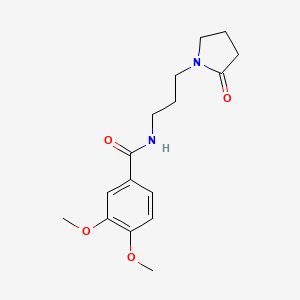
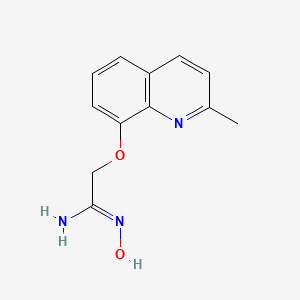
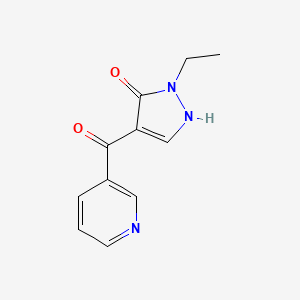
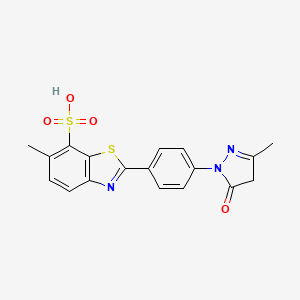
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
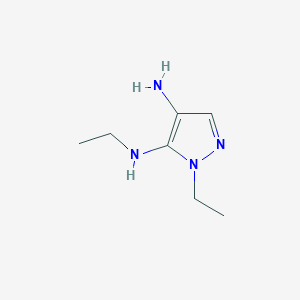
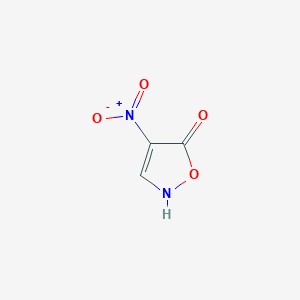
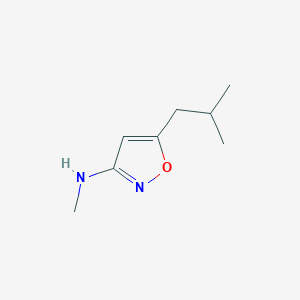

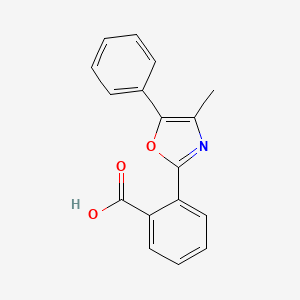
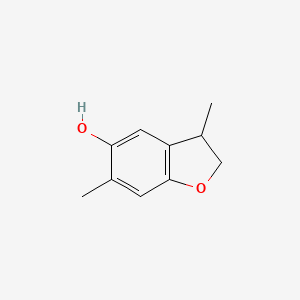
![1-Isopropyl-4-methyldibenzo[b,d]furan](/img/structure/B12884183.png)
